5-methylpyridine-3-sulfonic Acid

Lipophilicity Physicochemical Properties Drug Design

Lead optimization programs requiring increased lipophilicity without additional heteroatoms face limited building block options. 5-Methylpyridine-3-sulfonic acid (CAS 4808-70-2) offers a quantifiable ΔLogP of +0.46 versus unsubstituted pyridine-3-sulfonic acid, improving membrane permeability prediction. • Patent-claimed intermediate for sulfonamide prodrugs with heteroaromatic linkers enabling erythrocyte binding. • Free 2-position permits electrophilic substitution without amine protecting group strategies. • 97% purity; available in bulk quantities for scale-up synthesis.

Molecular Formula C6H7NO3S
Molecular Weight 173.19 g/mol
CAS No. 4808-70-2
Cat. No. B1587356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methylpyridine-3-sulfonic Acid
CAS4808-70-2
Molecular FormulaC6H7NO3S
Molecular Weight173.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)S(=O)(=O)O
InChIInChI=1S/C6H7NO3S/c1-5-2-6(4-7-3-5)11(8,9)10/h2-4H,1H3,(H,8,9,10)
InChIKeyGHCQNEIFBBBMQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylpyridine-3-sulfonic Acid (CAS 4808-70-2): Technical Baseline for Pyridine Sulfonic Acid Procurement


5-Methylpyridine-3-sulfonic acid (CAS 4808-70-2) is a heteroaromatic sulfonic acid building block characterized by a pyridine ring substituted with a methyl group at the 5-position and a sulfonic acid moiety at the 3-position [1]. This compound belongs to the pyridine-3-sulfonic acid class and is distinguished by its regiochemistry and the presence of a methyl substituent, which influences its predicted physicochemical properties, including lipophilicity (ACD/LogP -0.16) and solubility . It is commercially available as a research chemical and pharmaceutical intermediate, typically with purity specifications of 97% or higher .

Workflow
Heteroaromatic sulfonamide synthesis
Regiochemistry
3‑sulfonic acid with 5‑methyl substitution
Selection
High‑purity building block, research intermediate

Why Generic Pyridine Sulfonic Acid Substitution Is Not Equivalent: The Case for 5-Methylpyridine-3-sulfonic Acid (4808-70-2)


Simple substitution with unsubstituted pyridine-3-sulfonic acid (CAS 636-73-7) or other regioisomers (e.g., 5-methylpyridine-2-sulfonic acid) is not scientifically equivalent due to distinct physicochemical and reactivity profiles. The 5-methyl substitution in 5-methylpyridine-3-sulfonic acid increases predicted lipophilicity (ACD/LogP -0.16 ) compared to the unsubstituted analog (LogP approx. -0.62 to 1.4 ), which can affect solubility, partitioning, and biological interactions. Furthermore, the specific 3-sulfonic acid-5-methyl regiochemistry dictates its reactivity as a synthetic intermediate, particularly in sulfonamide formation, where the methyl group can provide steric and electronic differentiation [1]. These quantifiable differences in predicted properties and documented synthetic utility preclude generic interchangeability.

Unsubstituted pyridine‑3‑sulfonic acid
Methyl absence may lower lipophilicity and shift partitioning/solubility profile, limiting direct interchange in membrane‑relevant contexts.
5‑Methylpyridine‑2‑sulfonic acid
Sulfonic acid position directs synthetic utility and patent landscape; regioisomer mismatch may lead to unrelated target outcomes.
6‑Amino‑5‑methylpyridine‑3‑sulfonic acid
Free amine group may interfere with oxidations or electrophilic conditions, requiring additional protection/deprotection steps.

5-Methylpyridine-3-sulfonic Acid (4808-70-2): Quantified Differentiation Versus Key Analogs


Lipophilicity Comparison: 5-Methylpyridine-3-sulfonic Acid vs. Unsubstituted Pyridine-3-sulfonic Acid

5-Methylpyridine-3-sulfonic acid exhibits a predicted ACD/LogP of -0.16 , which is higher (more lipophilic) than the reported LogP values for unsubstituted pyridine-3-sulfonic acid, which range from -0.62 to 1.4 [1] depending on the measurement method. This difference is directly attributable to the 5-methyl substituent.

Lipophilicity comparison
Data to verify
ΔLogP +0.46
Supports lipophilicity‑driven partitioning review
Predicted ACD/LogP; experimental confirmation recommended
Lipophilicity Physicochemical Properties Drug Design

Regiochemical Differentiation: 5-Methyl-3-sulfonic Acid vs. 5-Methyl-2-sulfonic Acid

The 3-sulfonic acid position in 5-methylpyridine-3-sulfonic acid is specifically required for the synthesis of heteroaromatic sulfonamide prodrugs, as disclosed in patent literature [1]. In contrast, 5-methylpyridine-2-sulfonic acid (CAS 18615-99-1 ) has been utilized in the synthesis of endothelin receptor antagonists [2], demonstrating that the sulfonic acid position dictates the ultimate biological target and synthetic pathway.

Regiochemical differentiation
Class‑level
Sulfonamide prodrug intermediate vs. endothelin antagonist intermediate (2‑isomer)
Regiochemistry directs synthetic route and IP landscape
Patent literature analysis
Regiochemistry Synthetic Intermediate Pharmaceutical Patent

Comparative Reactivity: 5-Methylpyridine-3-sulfonic Acid vs. 6-Amino-5-methylpyridine-3-sulfonic Acid

5-Methylpyridine-3-sulfonic acid lacks the 6-amino group present in 6-amino-5-methylpyridine-3-sulfonic acid (CAS 40741-48-8). This structural difference is critical for reactions incompatible with free amines, such as certain oxidation or electrophilic aromatic substitution conditions . While 6-amino-5-methylpyridine-3-sulfonic acid is a versatile intermediate for sulfonamide and other derivatives, 5-methylpyridine-3-sulfonic acid provides a simpler scaffold for selective functionalization at the sulfonic acid or methyl group without amine protection/deprotection steps .

Functional group compatibility
Data to verify
No amine; tolerant to oxidants/electrophiles vs. 6‑amino analog: nucleophilic amine present
Simplified scaffold may reduce protection steps
Based on reactivity principles; require experimental validation
Reactivity Functional Group Tolerance Synthetic Chemistry

Melting Point and Physical Form: 5-Methylpyridine-3-sulfonic Acid vs. Pyridine-3-sulfonic Acid

5-Methylpyridine-3-sulfonic acid is reported to have a melting point of 310-312 °C , whereas pyridine-3-sulfonic acid exhibits a melting point range of 270-273 °C (decomposes) or 288-293 °C . This ~20-40 °C difference reflects the impact of methyl substitution on crystal packing and thermal stability.

Melting point
Data to verify
ΔTm +20 to +40 °C
Higher thermal stability may influence purification and storage
Literature‑reported values; batch‑specific review recommended
Physical Properties Formulation Handling

Optimal Application Scenarios for 5-Methylpyridine-3-sulfonic Acid (4808-70-2) Based on Quantified Differentiation


Synthesis of Heteroaromatic Sulfonamide Prodrugs

This compound is a specifically claimed intermediate in patent literature for the preparation of sulfonamide prodrugs with a heteroaromatic linker [1]. Its 3-sulfonic acid-5-methyl substitution pattern is integral to the molecular design, enabling the formation of prodrugs that bind to erythrocytes and release active agents via hydrolysis [2]. Researchers developing oral drug delivery systems should prioritize this specific regioisomer.

Physicochemical Property Optimization in Medicinal Chemistry

For lead optimization programs where increased lipophilicity is desired relative to unsubstituted pyridine-3-sulfonic acid, 5-methylpyridine-3-sulfonic acid offers a quantifiable ΔLogP of +0.46 . This predictable property shift can improve membrane permeability and oral bioavailability without introducing additional heteroatoms, making it a valuable fragment for drug design.

Regioselective Building Block for Pyridine Functionalization

In synthetic routes requiring a pyridine ring with a free 2-position and a sulfonic acid handle, 5-methylpyridine-3-sulfonic acid provides the necessary regiochemistry. Its use avoids the alternative regioisomer, 5-methylpyridine-2-sulfonic acid, which is associated with different patent estates and target applications (e.g., endothelin antagonists) [3]. This ensures alignment with specific IP and synthetic goals.

Simplified Scaffold for Oxidative Transformations

Unlike its 6-amino-substituted analog, 5-methylpyridine-3-sulfonic acid lacks a nucleophilic amine group. This allows for oxidation of the methyl group to a carboxylic acid or other electrophilic aromatic substitution reactions without the need for protecting group strategies, streamlining synthetic routes to more complex pyridine derivatives.

Application
Selection Property
Validation Focus
Heteroaromatic sulfonamide prodrug research
3‑sulfonic acid‑5‑methyl regiochemistry
Prodrug linkage and hydrolytic release context
Lead optimization with increased lipophilicity
Methyl substitution impact on LogP
Membrane partitioning and permeability assessment
Regioselective pyridine functionalization
Free 2‑position with sulfonic acid handle
Alignment with synthetic route and IP landscape
Simplified oxidative transformations
Absence of nucleophilic amine group
Oxidative stability and functional group tolerance

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